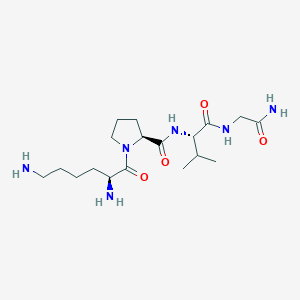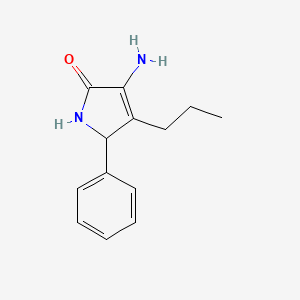![molecular formula C10H20N3O3P B14604014 Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate CAS No. 59374-63-9](/img/structure/B14604014.png)
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate typically involves the reaction of diethyl phosphoramidate with cyano(diethylamino)methylidene. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products .
Major Products
The major products formed from these reactions include phosphoramidate oxides, amine derivatives, and substituted phosphoramidates. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential chemotherapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with DNA and RNA, leading to the disruption of cellular processes and inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphoramidate: Similar in structure but lacks the cyano(diethylamino)methylidene group.
N,N-Dimethylethanamine: A tertiary amine with different functional groups attached to the nitrogen atom.
Uniqueness
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate is unique due to the presence of both cyano and diethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
59374-63-9 |
|---|---|
Molecular Formula |
C10H20N3O3P |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
1-cyano-N'-diethoxyphosphoryl-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C10H20N3O3P/c1-5-13(6-2)10(9-11)12-17(14,15-7-3)16-8-4/h5-8H2,1-4H3 |
InChI Key |
JMBJDGJVACDDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=NP(=O)(OCC)OCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

